REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[C-]#N.[Na+].[Cu](C#N)[C:21]#[N:22].C(=O)([O-])O.[Na+]>S(=O)(=O)(O)O.O.O.S([O-])([O-])(=O)=O.[Ni+2]>[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[C:21]#[N:22] |f:1.2,3.4,6.7,10.11.12|
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
O
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Name
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Quantity
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0.46 g
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Type
|
catalyst
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Smiles
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O.S(=O)(=O)([O-])[O-].[Ni+2]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
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18 g
|
Type
|
solvent
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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65 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.77 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred at 40°-45° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
carefully poured onto the following mixture
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Type
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STIRRING
|
Details
|
The reaction mixture is stirred at 100° C. for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
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FILTRATION
|
Details
|
The extract is filtered through celite
|
Type
|
WASH
|
Details
|
successively washed with water, with salted water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified on a column of silica gel, eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 391.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |